

# Application Notes: Paeoniflorin as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Paeoniflorin |           |
| Cat. No.:            | B7979393     | Get Quote |

#### Introduction

Paeoniflorin (PF), a monoterpene glycoside, is the primary bioactive component isolated from the root of Paeonia lactiflora (white peony root), a herb widely used in traditional Chinese medicine.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, immunoregulatory, and neuroprotective effects, paeoniflorin has emerged as a promising therapeutic candidate for autoimmune diseases.[1][2][3][4] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][3] Research has demonstrated that paeoniflorin can significantly ameliorate the clinical symptoms of EAE, reduce CNS inflammation and demyelination, and delay disease onset, highlighting its potential as a novel therapeutic agent for MS.[1][5][6]

#### Mechanism of Action

**Paeoniflorin** exerts its therapeutic effects in EAE through a multi-targeted mechanism, primarily by modulating the autoimmune response and neuroinflammation.

Inhibition of Dendritic Cell (DC) Function and Th17 Cell Differentiation: Paeoniflorin has
been shown to suppress the function of dendritic cells. It reduces the expression of costimulatory molecules (CD80, CD40) and MHCII on DCs.[7] This impaired DC function leads
to a decreased production of key pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).



[1][6] Since IL-6 is crucial for the differentiation of pathogenic T helper 17 (Th17) cells, its reduction by **paeoniflorin** results in a significant decrease in the Th17 cell population in the CNS and spleen of EAE mice.[1][6][7] This effect appears to be indirect, as **paeoniflorin** does not directly inhibit Th17 differentiation but rather targets the DCs that promote it.[1][6] The mechanism may involve the inhibition of the IKK/NF-kB and JNK signaling pathways in DCs.[6]

- Inhibition of Microglia/Macrophage M1 Polarization: A key mechanism of **paeoniflorin**'s action is its ability to inhibit the pro-inflammatory M1 polarization of microglia and macrophages in the CNS.[3][5][8] It achieves this by directly targeting and inhibiting the glycolytic enzyme α-enolase (ENO1).[3][5][8][9] By inhibiting ENO1's enzymatic activity, **paeoniflorin** impairs glucose metabolism in these immune cells, which is essential for their M1 polarization.[3][8] This suppression of M1 microglia/macrophages leads to a reduction in the inflammatory environment within the CNS.[3][5]
- Modulation of Immune Cell Balance: Paeoniflorin helps to restore the balance between proinflammatory Th17 cells and regulatory T (Treg) cells, which is often skewed in autoimmune
  diseases.[5][8] While it significantly reduces Th17 cell populations, some studies suggest it
  may also promote regulatory cell subsets, contributing to its overall immunomodulatory
  effect.[2][10]
- Neuroprotective Effects: Beyond its immunomodulatory roles, **paeoniflorin** exhibits direct neuroprotective properties.[3][11][12] It can penetrate the blood-brain barrier and has been shown to have anti-oxidant and anti-apoptotic effects in various neurological disease models, which may contribute to the preservation of neurons and the reduction of demyelination observed in PF-treated EAE mice.[5][8][11]

## **Data Presentation: Summary of Quantitative Data**

Table 1: Effect of Paeoniflorin on Clinical and Histopathological Scores in EAE



| Parameter                                | EAE<br>Control<br>Group | Paeoniflorin<br>-Treated<br>Group | Dosage           | Species/Mo<br>del | Reference |
|------------------------------------------|-------------------------|-----------------------------------|------------------|-------------------|-----------|
| Mean Clinical<br>Score (Peak)            | ~4.0                    | ~2.0 - 2.5                        | 150-200<br>mg/kg | C57BL/6<br>Mice   | [5]       |
| Disease<br>Onset (Days)                  | ~10-12                  | Delayed                           | 5 mg/kg          | C57BL/6<br>Mice   | [1]       |
| Inflammation<br>Score (Spinal<br>Cord)   | High                    | Significantly<br>Reduced          | 150-200<br>mg/kg | C57BL/6<br>Mice   | [5]       |
| Demyelinatio<br>n Score<br>(Spinal Cord) | High                    | Significantly<br>Reduced          | 150-200<br>mg/kg | C57BL/6<br>Mice   | [5]       |

Table 2: Effect of **Paeoniflorin** on Immune Cell Populations in EAE CNS



| Cell<br>Population                                   | EAE Control Group (% of CD45+ cells) | Paeoniflorin<br>-Treated<br>Group (% of<br>CD45+<br>cells) | Dosage    | Species/Mo<br>del | Reference |
|------------------------------------------------------|--------------------------------------|------------------------------------------------------------|-----------|-------------------|-----------|
| Th17 Cells<br>(CD4+ IL-<br>17+)                      | Increased                            | Dramatically<br>Decreased                                  | 5 mg/kg   | C57BL/6<br>Mice   | [6][7]    |
| Microglia<br>(CD45int<br>CD11b+)                     | Increased                            | Reduced                                                    | 150 mg/kg | C57BL/6<br>Mice   | [8]       |
| Macrophages<br>(CD45high<br>CD11b+)                  | Increased                            | Reduced                                                    | 150 mg/kg | C57BL/6<br>Mice   | [8]       |
| M1<br>Microglia/Mac<br>rophages<br>(CD11b+<br>CD86+) | Increased                            | Decreased                                                  | 150 mg/kg | C57BL/6<br>Mice   | [8]       |

Table 3: Effect of Paeoniflorin on Cytokine and Molecular Marker Expression



| Molecule                       | Location                     | EAE<br>Control<br>Group | Paeoniflorin<br>-Treated<br>Group | Dosage    | Reference |
|--------------------------------|------------------------------|-------------------------|-----------------------------------|-----------|-----------|
| IL-6<br>(Production<br>by DCs) | Spleen / in vitro            | High                    | Suppressed                        | 5 mg/kg   | [1][6]    |
| IL-17 (mRNA)                   | CNS / Spleen                 | High                    | Decreased                         | 5 mg/kg   | [6]       |
| RORyt<br>(mRNA)                | CNS / Spleen                 | High                    | Decreased                         | 5 mg/kg   | [6]       |
| p-STAT3                        | CD4+ T cells                 | High                    | Decreased                         | 5 mg/kg   | [6]       |
| ENO1<br>(Enzyme<br>Activity)   | CNS / Spleen<br>CD11b+ cells | High                    | Reduced                           | 150 mg/kg | [5]       |
| TNF-α, IL-1β<br>(mRNA)         | CNS<br>Mononuclear<br>Cells  | High                    | Decreased                         | 150 mg/kg | [5]       |

## **Experimental Protocols**

- 1. EAE Induction Protocol (MOG<sub>35-55</sub> in C57BL/6 Mice)
- Animals: Female C57BL/6 mice, 8-10 weeks old.
- Antigen Emulsion:
  - Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>) in sterile
     Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.
  - Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
  - Create a stable water-in-oil emulsion by mixing the MOG<sub>35-55</sub> solution and CFA. Emulsify using two glass syringes connected by a luer lock until a drop of the emulsion does not disperse in water.



- Immunization (Day 0):
  - Anesthetize mice.
  - Inject 100 μL of the emulsion subcutaneously into two sites on the flank (total volume 200 μL per mouse). This delivers 200 μg of MOG<sub>35-55</sub>.
- Pertussis Toxin Administration:
  - Administer 200 ng of Pertussis Toxin (PTX) in 100 μL of sterile PBS via intraperitoneal
     (i.p.) injection on Day 0 and Day 2 post-immunization.
- 2. Paeoniflorin Administration Protocol
- Preparation: Dissolve Paeoniflorin (PF) in sterile PBS.
- Dosage: Administer PF via i.p. injection. Dosages cited range from 5 mg/kg to 200 mg/kg daily.[1][5]
- Schedule: Begin administration from Day 0 (day of immunization) and continue daily throughout the course of the experiment.[5] A control group should receive daily i.p. injections of the vehicle (PBS).
- 3. Clinical Scoring Protocol
- Frequency: Monitor and score mice daily, starting from Day 7 post-immunization.
- Scoring System:
  - o 0: No clinical signs.
  - 1: Limp tail.
  - 2: Hind limb weakness or waddling gait.
  - 3: Partial hind limb paralysis.
  - 4: Complete hind limb paralysis.



- 5: Moribund state or death.
- Record body weight daily as an additional measure of health.
- 4. Histological Analysis Protocol (Spinal Cord)
- Tissue Collection: At the peak of the disease (approx. Day 16), perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
- Fixation & Processing: Dissect the spinal cord, post-fix in 4% PFA overnight, and process for paraffin embedding.
- Sectioning: Cut 5 μm transverse sections of the lumbar spinal cord.
- Staining:
  - Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.
  - Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
- Quantification: Score stained sections for inflammation and demyelination on a scale (e.g., 0-4) based on the extent of lesions.
- 5. Flow Cytometry Analysis of CNS Infiltrates
- Isolation of Mononuclear Cells:
  - 1. At a designated time point (e.g., Day 16), perfuse mice with ice-cold PBS.
  - 2. Dissect the brain and spinal cord and mechanically dissociate the tissue.
  - 3. Digest the tissue with an enzyme cocktail (e.g., collagenase/DNase).
  - 4. Isolate mononuclear cells by passing the cell suspension through a 70 μm cell strainer followed by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
- Cell Staining:
  - 1. Resuspend cells in FACS buffer (PBS with 2% FBS).



- 2. Perform surface staining with fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD86).
- 3. For intracellular cytokine staining (e.g., IL-17), first stimulate cells ex vivo for 4-5 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
- 4. Fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies (e.g., anti-IL-17).
- Data Acquisition: Analyze stained cells on a flow cytometer.

## Visualizations: Workflows and Signaling Pathways

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6'-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 5. Paeoniflorin Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin Ameliorates Experimental Autoimmune Encephalomyelitis via Inhibition of Dendritic Cell Function and Th17 Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin Ameliorates Experimental Autoimmune Encephalomyelitis via Inhibition of Dendritic Cell Function and Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]



- 10. researchgate.net [researchgate.net]
- 11. A review for the pharmacological effects of paeoniflorin in the nervous system PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Paeoniflorin as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7979393#paeoniflorin-as-a-therapeutic-agent-in-experimental-autoimmune-encephalomyelitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com